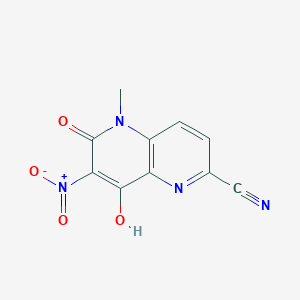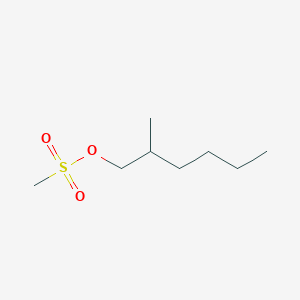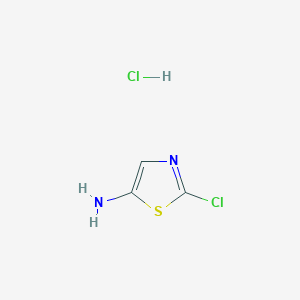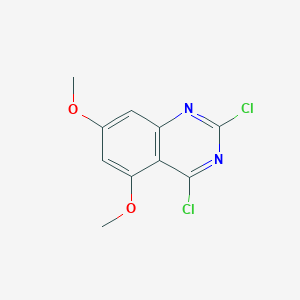
2,4-Dichloro-5,7-dimethoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H8Cl2N2O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,7-dimethoxyquinazoline typically involves multiple steps starting from 3,4-dimethoxybenzaldehyde. The general synthetic route includes nitration, oxidation, reduction, cyanation, cyclization, and chlorination. Here is a detailed step-by-step process:
Nitration: 3,4-Dimethoxybenzaldehyde is nitrated to form 3,4-dimethoxy-5-nitrobenzaldehyde.
Oxidation: The nitro compound is oxidized to 3,4-dimethoxy-5-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group, yielding 3,4-dimethoxy-5-aminobenzoic acid.
Cyanation: The amino compound undergoes cyanation to form 3,4-dimethoxy-5-cyanobenzoic acid.
Cyclization: The cyano compound is cyclized to form this compound.
Chlorination: Finally, the compound is chlorinated to yield this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like n-propanol and controlled temperature conditions ranging from -5°C to 60°C for crystallization and drying .
化学反应分析
Types of Reactions
2,4-Dichloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form quinazolinone derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Substitution: 2-amino-4-chloro-5,7-dimethoxyquinazoline.
Oxidation: 2,4-dichloro-5,7-dimethoxyquinazolinone.
Reduction: This compound derivatives
科学研究应用
2,4-Dichloro-5,7-dimethoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential inhibitors of epidermal growth factor receptor kinases, which are important in cancer research.
Pharmaceuticals: It is an intermediate in the preparation of drugs like terazosin, which is used to treat hypertension and benign prostatic hyperplasia.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as a building block in organic synthesis.
作用机制
The mechanism of action of 2,4-Dichloro-5,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as epidermal growth factor receptor kinases. The compound inhibits the kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of the receptor and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-Chloro-4,6,7-trimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone
- 2,4-Diamino-6,7-dimethoxyquinazoline
- 2-Chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline
Uniqueness
2,4-Dichloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and two methoxy groups on the quinazoline ring enhances its reactivity and potential as an intermediate in the synthesis of various bioactive compounds .
属性
分子式 |
C10H8Cl2N2O2 |
|---|---|
分子量 |
259.09 g/mol |
IUPAC 名称 |
2,4-dichloro-5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-5-3-6-8(7(4-5)16-2)9(11)14-10(12)13-6/h3-4H,1-2H3 |
InChI 键 |
BDKPUCMXZKXLQH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)C(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


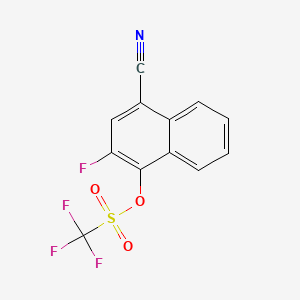
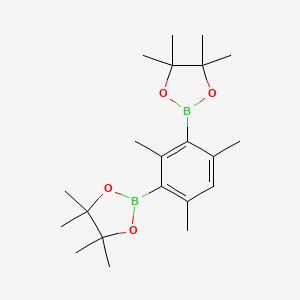
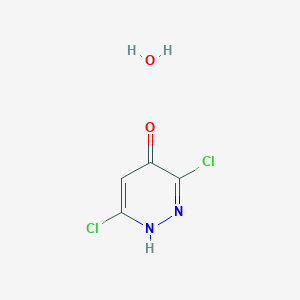
![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
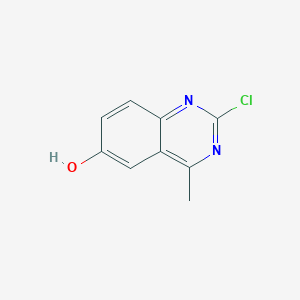
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
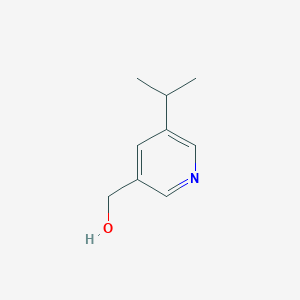
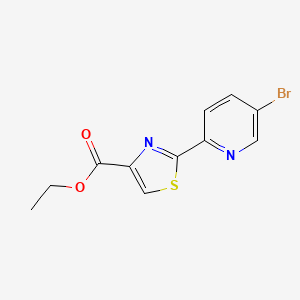
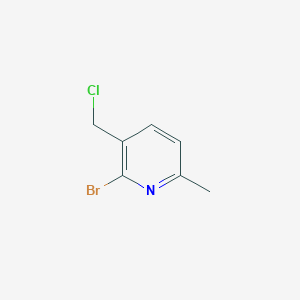
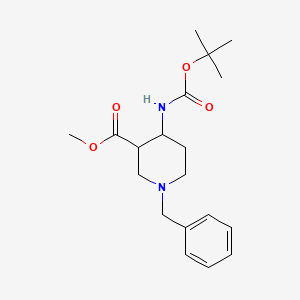
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
